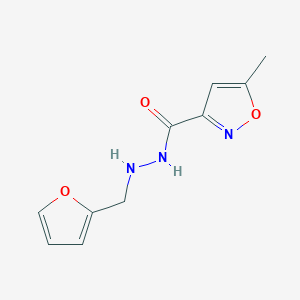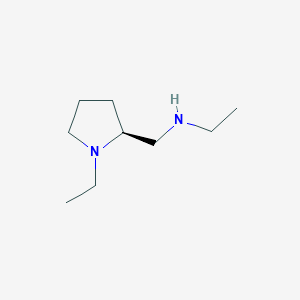
2-(3-Phenylbenzofuran-7-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Phenylbenzofuran-7-yl)acetonitrile is an organic compound with the molecular formula C₁₆H₁₁NO. It belongs to the class of benzofuran derivatives, which are known for their diverse biological activities and applications in various fields of research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylbenzofuran-7-yl)acetonitrile typically involves the reaction of benzofuran derivatives with appropriate nitrile-containing reagents. One common method includes the use of 3-phenylbenzofuran as a starting material, which undergoes a nucleophilic substitution reaction with acetonitrile in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-(3-Phenylbenzofuran-7-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield amines or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in ether, NaBH₄ in methanol or ethanol.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
科学的研究の応用
2-(3-Phenylbenzofuran-7-yl)acetonitrile has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes
作用機序
The mechanism of action of 2-(3-Phenylbenzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl)acetonitrile: Another benzofuran derivative with similar structural features but different functional groups.
2-Phenylbenzofuran: A simpler benzofuran derivative without the nitrile group.
Uniqueness
2-(3-Phenylbenzofuran-7-yl)acetonitrile is unique due to its specific structural features, including the presence of both benzofuran and nitrile groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
分子式 |
C16H11NO |
|---|---|
分子量 |
233.26 g/mol |
IUPAC名 |
2-(3-phenyl-1-benzofuran-7-yl)acetonitrile |
InChI |
InChI=1S/C16H11NO/c17-10-9-13-7-4-8-14-15(11-18-16(13)14)12-5-2-1-3-6-12/h1-8,11H,9H2 |
InChIキー |
ZJAHRISNMURFEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=COC3=C(C=CC=C23)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


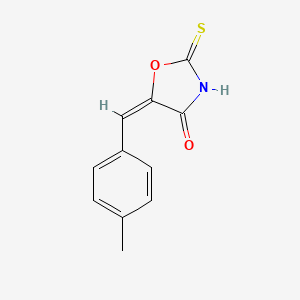
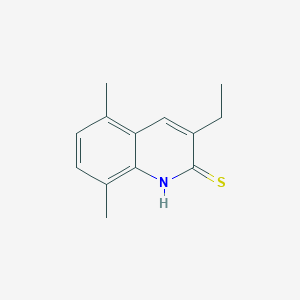
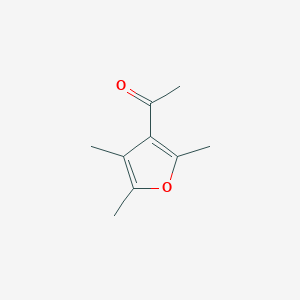
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
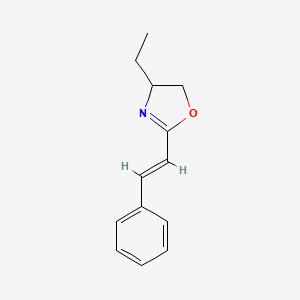
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

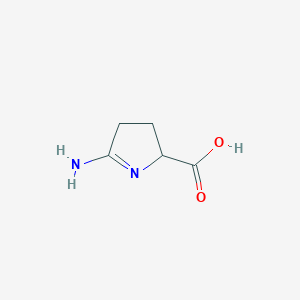
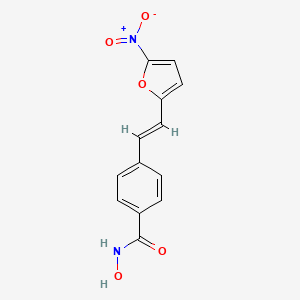

![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)
